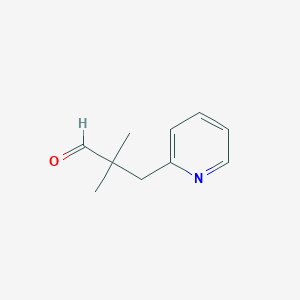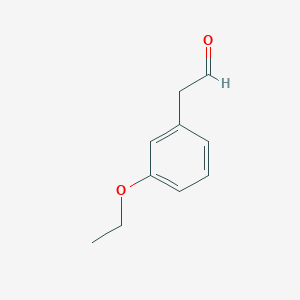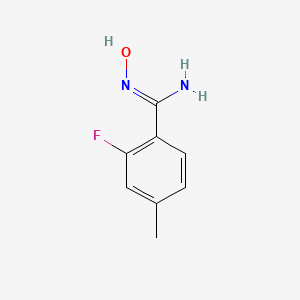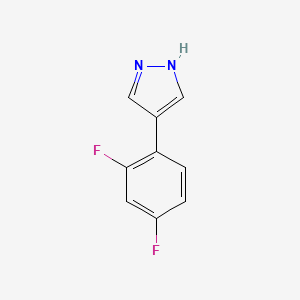
2,2-Dimethyl-3-(pyridin-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(pyridin-2-yl)propanal is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine and is characterized by the presence of a dimethyl group and an aldehyde functional group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyridin-2-yl)propanal typically involves the reaction of pyridine derivatives with appropriate aldehyde precursors. One common method is the condensation reaction between 2-pyridinecarboxaldehyde and isobutyraldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(pyridin-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid
Reduction: 2,2-Dimethyl-3-(pyridin-2-yl)propanol
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-3-(pyridin-2-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers[][3].
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development[][3].
Industry: It is used in the production of specialty chemicals and materials with specific properties[][3].
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(pyridin-2-yl)propanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(1-pyrrolidinyl)propanal: Similar structure but with a pyrrolidine ring instead of pyridine.
2,2-Dimethyl-3-(piperidin-1-yl)propanal: Contains a piperidine ring instead of pyridine.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
2,2-Dimethyl-3-(pyridin-2-yl)propanal is unique due to its specific combination of a pyridine ring and an aldehyde functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-pyridin-2-ylpropanal |
InChI |
InChI=1S/C10H13NO/c1-10(2,8-12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
SCIYBLOLFFOMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)





![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)





![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)

